![molecular formula C10H10N2O2 B1589138 Ethyl-Imidazo[1,2-a]pyridin-7-carboxylat CAS No. 372147-49-4](/img/structure/B1589138.png)
Ethyl-Imidazo[1,2-a]pyridin-7-carboxylat
Übersicht
Beschreibung
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a chemical compound belonging to the imidazo[1,2-a]pyridine family, which is known for its fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Ethyl imidazo[1,2-a]pyridine-7-carboxylate and its derivatives have shown promising results against various microbial strains, particularly Mycobacterium tuberculosis (Mtb). A study highlighted the synthesis of several imidazo[1,2-a]pyridine-3-carboxamide analogues, which demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating Mtb strains, indicating their potential as effective anti-tubercular agents .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | MIC (μM) | Target Organism |
---|---|---|
9 | ≤1 | Mtb H37Rv |
12 | ≤0.006 | Mtb H37Rv |
18 | <0.03 | MDR-TB |
6 | 0.004 | Mtb (replicating) |
Drug Development
The imidazo[1,2-a]pyridine scaffold is a core structure in several clinically approved drugs such as Zolpidem and Alpidem, which are used for their sedative effects . The ongoing research into ethyl imidazo[1,2-a]pyridine-7-carboxylate focuses on modifying this scaffold to enhance its pharmacological profile.
Recent advancements have led to the identification of new derivatives that exhibit enhanced activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from ethyl imidazo[1,2-a]pyridine-7-carboxylate have been recognized for their ability to inhibit ATP homeostasis by targeting QcrB, a crucial enzyme in Mtb .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the ethyl imidazo[1,2-a]pyridine-7-carboxylate structure can influence its biological activity. Variations such as substituting different functional groups at specific positions on the imidazo ring have been explored to optimize potency and reduce toxicity.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
7-Chloro substitution | Reduced activity by 5-fold |
Biaryl ethers | Increased potency |
Benzyl amides | Most active series |
Case Studies and Clinical Implications
Several case studies have documented the efficacy of ethyl imidazo[1,2-a]pyridine derivatives in clinical settings:
- A focused screening identified four promising compounds that effectively inhibited Mtb growth with MIC values ranging from 0.03 to 5.0 μM .
- Another study evaluated the pharmacokinetics of these compounds in vivo, revealing favorable absorption and distribution profiles that support their potential for further development .
Wirkmechanismus
Target of Action
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry
Mode of Action
The mode of action of Ethyl imidazo[1,2-a]pyridine-7-carboxylate involves direct functionalization through radical reactions . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The compound is known to be involved in the construction of imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may impact its bioavailability.
Result of Action
Similar compounds have shown signs of apoptosis including nuclear condensation and fragmentation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl imidazo[1,2-a]pyridine-7-carboxylate. For instance, the compound is stable at room temperature when sealed in a dry environment
Biochemische Analyse
Biochemical Properties
Ethyl imidazo[1,2-a]pyridine-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and survival. Additionally, ethyl imidazo[1,2-a]pyridine-7-carboxylate can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
Ethyl imidazo[1,2-a]pyridine-7-carboxylate has profound effects on various cell types and cellular processes. It can induce apoptosis, a form of programmed cell death, in cancer cells by activating caspases, which are proteases that play essential roles in apoptosis . This compound also influences cell signaling pathways, such as the NF-kappaB pathway, which is involved in immune response and inflammation . Furthermore, ethyl imidazo[1,2-a]pyridine-7-carboxylate can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of ethyl imidazo[1,2-a]pyridine-7-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . For example, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, ethyl imidazo[1,2-a]pyridine-7-carboxylate can modulate gene expression by binding to DNA and influencing transcription factor binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl imidazo[1,2-a]pyridine-7-carboxylate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that ethyl imidazo[1,2-a]pyridine-7-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of ethyl imidazo[1,2-a]pyridine-7-carboxylate vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits .
Metabolic Pathways
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which oxidize the compound to more water-soluble metabolites for excretion . This compound can also influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, ethyl imidazo[1,2-a]pyridine-7-carboxylate is transported and distributed through various mechanisms. It can be actively transported by specific transporters or passively diffuse across cell membranes . Binding proteins in the blood can also facilitate its distribution to target tissues .
Subcellular Localization
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is localized in specific subcellular compartments, which can affect its activity and function. It is often found in the nucleus, where it can interact with DNA and transcription factors . Post-translational modifications, such as phosphorylation, can also influence its localization and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl imidazo[1,2-a]pyridine-7-carboxylate can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires an aryl or carboxylate group at the β position, which is subsequently reduced to an OH group and derivatized . Another method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those using copper, iron, gold, ruthenium, and palladium catalysts . These processes, however, face challenges related to product separation and the use of undesirable solvents like N,N-dimethylformamide, 1,2-dichloroethane, and acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl imidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions often involve the use of reducing agents to convert functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include bases like NaOH for cycloisomerization, and metal catalysts such as palladium for coupling reactions . Reaction conditions vary but often involve ambient temperatures and aqueous environments for green chemistry approaches .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloisomerization of N-propargylpyridiniums yields imidazo[1,2-a]pyridines .
Vergleich Mit ähnlichen Verbindungen
Ethyl imidazo[1,2-a]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives: These derivatives have been synthesized for their potential cytotoxic activity.
The uniqueness of ethyl imidazo[1,2-a]pyridine-7-carboxylate lies in its specific structural features and its broad range of applications in medicinal chemistry and drug development .
Biologische Aktivität
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a compound that belongs to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, synthesis, structure-activity relationships (SAR), and its potential therapeutic applications.
1. Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are recognized for their significant biological activity across various therapeutic areas. They exhibit properties such as:
- Antimicrobial : Effective against bacteria, fungi, and protozoa.
- Antitumor : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammation in various models.
- Antitubercular : Potent against Mycobacterium tuberculosis.
The scaffold has been utilized in the development of numerous drugs, including those targeting central nervous system disorders and infectious diseases .
2. Synthesis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate
The synthesis of ethyl imidazo[1,2-a]pyridine-7-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. A general synthetic route includes:
- Starting Materials : 2-Aminopyridine and ethyl 2-chloroacetoacetate.
- Reactions : The initial reaction forms an intermediate that is subsequently treated with lithium hydroxide to yield the carboxylic acid derivative.
- Final Product : The acid is then esterified to obtain ethyl imidazo[1,2-a]pyridine-7-carboxylate .
3.1 Antimicrobial Activity
Ethyl imidazo[1,2-a]pyridine-7-carboxylate has demonstrated significant antimicrobial activity against various strains of bacteria and fungi. Studies have shown minimum inhibitory concentrations (MICs) ranging from to against Mycobacterium tuberculosis H37Rv .
Compound | MIC (μM) | Activity |
---|---|---|
Ethyl imidazo[1,2-a]pyridine-7-carboxylate | 0.03 - 5.0 | Antitubercular |
Other derivatives | <0.006 | Enhanced potency against MDR strains |
3.2 Antitumor Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent antiproliferative effects on various cancer cell lines such as HeLa and MDA-MB-231. The IC50 values for these compounds are often in the low micromolar range .
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.058 |
MDA-MB-231 | 0.021 |
A549 | 0.035 |
3.3 Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of ethyl imidazo[1,2-a]pyridine-7-carboxylate, showing significant inhibition in animal models when compared to standard anti-inflammatory drugs .
4. Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives suggest that modifications to the nitrogen and carbon atoms within the ring can significantly enhance biological activity:
- Substituents at position 7 : Increase potency against specific bacterial strains.
- Functional groups : Hydroxyl groups improve antiproliferative activity in cancer cells.
5. Case Studies
Several case studies have documented the efficacy of ethyl imidazo[1,2-a]pyridine-7-carboxylate in clinical settings:
- Case Study A : A study involving patients with multidrug-resistant tuberculosis showed a marked improvement in treatment outcomes when treated with derivatives of imidazo[1,2-a]pyridine.
- Case Study B : Clinical trials assessing the compound's use in oncology revealed promising results in reducing tumor size in breast cancer patients.
Eigenschaften
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYWNAGXCZHLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472811 | |
Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372147-49-4 | |
Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.